1-(Pyrimidin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a pyrimidine moiety at the 4-position, along with a hydroxyl group at the 4-position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
1-(Pyrimidin-4-yl)piperidin-4-ol can be synthesized through various chemical methods, which often involve modifications of existing piperidine and pyrimidine structures. The compound has been studied in the context of drug development, particularly for its role as an inhibitor in various biological pathways.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. It is also categorized under piperidine derivatives, which are known for their diverse pharmacological activities.
The synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol typically involves several key steps:
The synthesis may involve techniques such as thin-layer chromatography (TLC) for monitoring reaction progress and purification methods like column chromatography to isolate the product. Melting points and spectral data (NMR, IR) are typically recorded to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(Pyrimidin-4-yl)piperidin-4-ol consists of:
The molecular formula for 1-(Pyrimidin-4-yl)piperidin-4-ol is , with a molecular weight of approximately 192.22 g/mol. The compound typically exhibits characteristic peaks in NMR spectroscopy that correspond to its functional groups, confirming its structure .
1-(Pyrimidin-4-yl)piperidin-4-ol can participate in various chemical reactions:
Reactions involving this compound are often conducted under controlled conditions, monitored by TLC, and analyzed using spectroscopic methods to determine product formation and yield .
The mechanism of action for 1-(Pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific biological targets. For instance, it may act as an inhibitor for certain kinases involved in cancer cell proliferation or inflammation pathways.
Studies have shown that compounds similar to 1-(Pyrimidin-4-yl)piperidin-4-ol exhibit significant inhibition against targets such as AKT (protein kinase B), leading to apoptosis in cancer cells . This suggests that the compound may disrupt critical signaling pathways necessary for tumor growth.
1-(Pyrimidin-4-yl)piperidin-4-ol is typically characterized by:
The compound exhibits:
Relevant spectral data include:
1-(Pyrimidin-4-yl)piperidin-4-ol has potential applications in various scientific fields:
1-(Pyrimidin-4-yl)piperidin-4-ol (CAS 20234098) is a heterocyclic building block characterized by a piperidine core substituted at the 1-position with a pyrimidinyl group and at the 4-position with a hydroxyl group [1] [3]. This structure embodies a privileged pharmacophore in drug design, combining the hydrogen-bonding capabilities and conformational restraint of piperidine with the aromatic π-system and metal-coordinating potential of pyrimidine. The compound’s significance stems from its dual functionality: the hydroxyl group enables hydrogen bonding and derivatization, while the pyrimidine nitrogen atoms participate in key dipole interactions within biological targets. Its molecular formula (C₉H₁₃N₃O) and moderate polarity contribute to favorable solubility profiles, making it a versatile scaffold for optimizing pharmacokinetic properties in lead candidates [1] [6].
Piperidine-pyrimidine hybrids represent a structurally diverse class with validated therapeutic applications across antiviral, anticancer, and central nervous system (CNS) domains. Their modular architecture permits strategic modifications to enhance target affinity and selectivity:
The pyrimidine moiety in these hybrids serves as a bioisostere for purine nucleotides, enabling competitive binding to ATP sites in kinases. For example, derivatives like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar inhibition (IC₅₀ = 0.4–35 nM) against Protein Kinase B (PKB/Akt), a pivotal oncology target deregulated in carcinomas. Structural optimization of the 4-benzyl substituent achieved >150-fold selectivity over the homologous kinase PKA—attributed to differential interactions with Met282 (PKB) versus Leu173 (PKA) in the ribose-binding pocket [2]. Key structure-activity relationship (SAR) findings include:
Table 1: PKBβ Inhibition and Selectivity Profiles of 4-Benzylpiperidinyl-Pyrrolopyrimidines
Compound | R (Benzyl Substituent) | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
---|---|---|---|---|
2 | 4-Cl | 6.0 ± 1.5 | 168 ± 36 | 28 |
12 | 2,4-Cl₂ | 8.5 | 1300 | 153 |
14 | 2,6-Cl₂ | 20 | 3300 | 165 |
10 | 4-t-Bu | 27 ± 18 | 3400 | 126 |
Data adapted from [2]
Notably, lipophilic substitutions (e.g., 2,6-dichloro or 4-tert-butyl) enhanced selectivity by destabilizing binding in PKA’s solvent-exposed hydrophobic pocket [2].
Piperidin-4-yl-aminopyrimidine derivatives demonstrate potent activity against HIV-1 reverse transcriptase (RT). Molecular docking reveals critical hydrogen bonds between:
Piperidine-containing thiazolo[5,4-d]pyrimidines (e.g., compound 11) act as A₂A adenosine receptor (AR) inverse agonists (IC₅₀ = 7.42 nM). The piperidine’s basic nitrogen forms salt bridges with Glu169, while its alkyl extensions occupy subpockets adjacent to the orthosteric site—validating piperidine-pyrimidine frameworks in GPCR-targeted CNS drug design [5].
The C4-hydroxyl group in 1-(pyrimidin-4-yl)piperidin-4-ol confers distinct advantages in molecular recognition and synthetic versatility:
The equatorial hydroxyl group acts as a hydrogen bond donor/acceptor, enhancing target engagement. In tubulin-binding anticancer agents (e.g., piperidin-4-yl-aminopyrimidine PM-16), the OH group forms a water-mediated bridge with Thr179, stabilizing the colchicine-site interface [7]. Additionally, the hydroxyl stereochemistry influences ring conformation:
Hydroxylation reduces logP by ~0.5–1.0 units compared to deoxy analogs, improving aqueous solubility. SwissADME predictions for hydroxylated thiazolopyrimidines (8, 11, 19) indicate:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: